molecular formula C12H10N4O3S B2522219 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 391862-61-6

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2522219
CAS No.: 391862-61-6
M. Wt: 290.3
InChI Key: YCDDYEQXBKBLJV-UHFFFAOYSA-N
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Description

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound featuring a thiadiazole ring, a nitrophenyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid or other nitrating agents to introduce the nitro group onto a phenyl ring.

    Formation of the Cyclopropanecarboxamide Moiety: This can be accomplished through cyclopropanation reactions, often using diazo compounds and transition metal catalysts, followed by amidation reactions to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
  • N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
  • N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxylic acid

Uniqueness

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of the thiadiazole ring and the cyclopropanecarboxamide moiety also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c17-10(7-4-5-7)13-12-15-14-11(20-12)8-2-1-3-9(6-8)16(18)19/h1-3,6-7H,4-5H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDDYEQXBKBLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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